molecular formula C7H7Br B13942534 3-Bromotoluene-d7

3-Bromotoluene-d7

Cat. No.: B13942534
M. Wt: 178.08 g/mol
InChI Key: WJIFKOVZNJTSGO-AAYPNNLASA-N
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Description

3-Bromotoluene-d7: is a deuterated derivative of 3-bromotoluene, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties, such as its stability and ability to be used as a tracer in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromotoluene-d7 can be synthesized by reacting 3-bromotoluene with deuterated sodium (NaD) in a dry solvent. The reaction typically involves dissolving 3-bromotoluene in a dry solvent, such as tetrahydrofuran (THF), and then adding deuterated sodium. The mixture is stirred and allowed to react, followed by purification through extraction and distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromotoluene-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) is often used as an oxidizing agent.

    Palladium-Catalyzed Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are used in the presence of ligands and bases.

Major Products:

  • Bromobenzoic Acid
  • Bromobenzaldehyde
  • Trisubstituted Alkenylboranes

Scientific Research Applications

3-Bromotoluene-d7 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromotoluene-d7 involves its participation in various chemical reactions due to the presence of the bromine atom and the deuterated methyl group. The bromine atom can undergo substitution reactions, while the deuterated methyl group provides stability and unique properties for tracing and analysis in NMR spectroscopy .

Comparison with Similar Compounds

  • 2-Bromotoluene
  • 4-Bromotoluene
  • Bromobenzene

Comparison:

This compound stands out due to its deuterated nature, making it particularly useful in NMR spectroscopy and isotope labeling studies.

Properties

Molecular Formula

C7H7Br

Molecular Weight

178.08 g/mol

IUPAC Name

1-bromo-2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

WJIFKOVZNJTSGO-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)Br

Origin of Product

United States

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